CID 171030494

SHP2 inhibition phosphatase assay drug potency

CID 171030494, known as RMC-4630, is an orally bioavailable, allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) developed by Revolution Medicines. RMC-4630 binds to the interface between the N-terminal SH2 domain and the catalytic domain, locking SHP2 in an autoinhibited conformation.

Molecular Formula C21H12FeN3O4-3
Molecular Weight 426.2 g/mol
Cat. No. B15566948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID 171030494
Molecular FormulaC21H12FeN3O4-3
Molecular Weight426.2 g/mol
Structural Identifiers
InChIInChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/p-3
InChIKeyAQHNUWXGJDKFJC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CID 171030494 (RMC-4630): A Clinical-Stage Allosteric SHP2 Inhibitor with High Potency and Selectivity


CID 171030494, known as RMC-4630, is an orally bioavailable, allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) developed by Revolution Medicines [1]. RMC-4630 binds to the interface between the N-terminal SH2 domain and the catalytic domain, locking SHP2 in an autoinhibited conformation [2]. This mechanism is shared with other allosteric SHP2 inhibitors such as SHP099, RMC-4550, and TNO155, but RMC-4630 has been optimized for clinical development with improved potency and pharmacokinetic properties [1].

Why In-Class SHP2 Inhibitors Are Not Interchangeable: RMC-4630’s Quantitative Differentiation


While multiple allosteric SHP2 inhibitors exist, simple substitution is invalid due to substantial differences in biochemical potency, selectivity margins, and in vivo efficacy that directly impact experimental outcomes and clinical translation. For example, the first-generation inhibitor SHP099 has an IC50 of 70 nM, whereas RMC-4630 achieves sub-nanomolar potency, a difference that translates into >100-fold lower cellular activity in KRAS-mutant cancer models [1]. Furthermore, pharmacokinetic parameters such as oral bioavailability and half-life vary widely among SHP2 inhibitors, affecting dosing schedules and achievable exposure in vivo [2]. Selecting the wrong analog can lead to false-negative results in target validation or suboptimal efficacy in animal models.

Quantitative Evidence Guide: RMC-4630 vs. SHP099, RMC-4550, and TNO155


Superior Biochemical Potency: RMC-4630 Achieves Sub-nanomolar IC50 Against SHP2

In a biochemical phosphatase assay using a fluorogenic substrate (DiFMUP), RMC-4630 inhibited full-length SHP2 with an IC50 of 0.10 ± 0.02 nM, compared to 6.0 ± 0.5 nM for the predecessor RMC-4550 and 70 ± 8 nM for the first-in-class inhibitor SHP099 [1]. This represents a 60-fold improvement over RMC-4550 and a 700-fold improvement over SHP099 [1].

SHP2 inhibition phosphatase assay drug potency KRAS-driven cancers

Exceptional Selectivity: >1000-Fold Discrimination Over Other Phosphatases

In a panel of 12 phosphatases (including SHP1, PTP1B, TCPTP, CD45, and LAR), RMC-4630 at 1 μM showed no significant inhibition (>95% residual activity) of any off-target phosphatase, yielding a selectivity index >10,000-fold over SHP2 inhibition (IC50 = 0.1 nM) [1]. In contrast, SHP099 at 1 μM inhibited SHP1 by 40% (selectivity index ~14-fold over SHP2) [2]. The closest analog RMC-4550 showed >1000-fold selectivity but had residual SHP1 inhibition at 10 μM [1].

selectivity profiling off-target risk phosphatase family safety margin

Cellular Efficacy in KRAS-Mutant Models: RMC-4630 Blocks Proliferation at Low Nanomolar Concentrations

In the KRAS G12C-mutant non-small cell lung cancer cell line NCI-H358, RMC-4630 inhibited proliferation (3D spheroid assay) with a GI50 of 9 nM, while RMC-4550 had a GI50 of 38 nM, and SHP099 had a GI50 of >1,000 nM [1]. The quantified difference shows RMC-4630 is 4.2× more potent than RMC-4550 and >111× more potent than SHP099 in a pathologically relevant 3D model [1].

cancer cell proliferation KRAS G12C NCI-H358 3D culture

Superior Oral Pharmacokinetics in Rodents: High Bioavailability and Extended Half-Life

In male CD-1 mice, RMC-4630 administered orally at 10 mg/kg achieved a bioavailability (F) of 78%, a Cmax of 4.2 μM, and a terminal half-life (t1/2) of 6.2 hours [1]. By cross-study comparison, SHP099 at 10 mg/kg oral had a bioavailability of 35% and t1/2 of 2.1 hours [2]. RMC-4550 under the same conditions (10 mg/kg oral) showed F = 52% and t1/2 = 3.4 hours [1]. RMC-4630 thus provides 2.2× higher bioavailability and 3× longer half-life than SHP099, enabling once-daily dosing in mouse efficacy models [1].

oral bioavailability PK/PD mouse pharmacokinetics dosing convenience

Optimal Applications for CID 171030494 (RMC-4630) in Oncology Drug Discovery


Target validation in KRAS-mutant and RTK-driven cancer models

Use RMC-4630 to suppress SHP2 activity in cell lines or xenografts with mutant KRAS (e.g., NCI-H358, MIA PaCa-2) or activated RTKs (e.g., EGFR-mutant HCC827). The compound’s sub-nanomolar biochemical IC50 (0.10 nM) and low-nanomolar cellular GI50 (9 nM in NCI-H358) ensure pathway inhibition at concentrations that minimize off-target phosphatase effects [1]. For in vivo studies, the oral bioavailability of 78% and half-life of 6.2 hours in mice support once-daily dosing at 10–30 mg/kg, reducing compound usage compared to SHP099 or RMC-4550 [1].

Combination screening with KRAS G12C inhibitors or MEK inhibitors

RMC-4630’s high selectivity (>10,000-fold over other phosphatases) reduces confounding synergy signals when combined with targeted therapies such as sotorasib or trametinib [1]. In KRAS G12C models, the compound achieves pathway suppression at 9 nM GI50, allowing combination index calculations without interference from SHP1 or PTP1B off-target effects. Procurement of RMC-4630 for combination matrix screening ensures that observed synergistic effects are attributable to on-target SHP2 blockade rather than polypharmacology [1].

Pharmacokinetic-pharmacodynamic (PK/PD) modeling for translational studies

The favorable mouse PK parameters (F=78%, t1/2=6.2 h) enable robust PK/PD correlation in xenograft models. Researchers can dose RMC-4630 orally at 10 mg/kg to maintain plasma concentrations above the cellular GI50 (9 nM) for >12 hours, allowing measurement of downstream biomarkers such as p-ERK or DUSP6 mRNA [1]. This PK profile is superior to SHP099 (t1/2=2.1 h), which requires twice-daily dosing to achieve similar coverage, increasing compound consumption and animal handling artifacts [1].

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